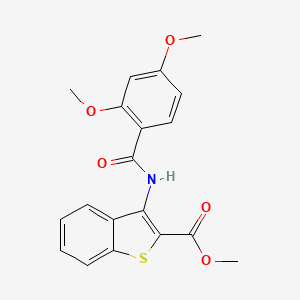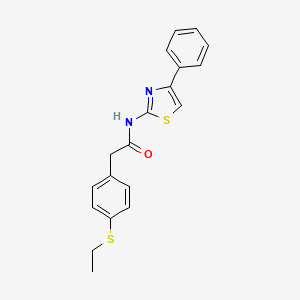
2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide is an organic compound with a rich chemical structure that includes an ethylthio group, a phenyl group, and a thiazole moiety. The compound's complexity makes it significant in various fields of scientific research.
作用機序
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory and antimicrobial properties , suggesting that the targets could be enzymes or proteins involved in inflammation and microbial growth.
Mode of Action
Based on its structural similarity to other thiazolidinone-based analogues , it can be hypothesized that it may interact with its targets by forming covalent bonds, leading to inhibition of the target’s function.
Biochemical Pathways
Given its reported anti-inflammatory and antimicrobial properties , it may be inferred that it affects pathways related to inflammation and microbial growth.
Result of Action
Based on its reported anti-inflammatory and antimicrobial properties , it can be inferred that it may reduce inflammation and inhibit microbial growth at the molecular and cellular levels.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide typically involves a multi-step process:
Formation of Thiazole Ring: : A precursor, such as 4-phenylthiazole, is synthesized through the condensation of a thiourea derivative with a halogenated phenyl compound.
Introduction of Ethylthio Group: : An ethylthio group is introduced via a nucleophilic substitution reaction using an ethylthiolate source.
Acetylation: : The final step involves the acylation of the amine group on the phenylthiazole with 4-(ethylthio)phenylacetyl chloride in the presence of a base to form the desired acetamide.
Industrial Production Methods: : While specific details about industrial-scale production are less documented, typical industrial methods would scale up the laboratory procedures, optimizing reaction conditions like temperature, pressure, and the use of catalysts to ensure higher yields and purity.
化学反応の分析
Types of Reactions
Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: : The compound can be reduced at the thiazole moiety, potentially breaking the ring structure under strong reducing conditions.
Substitution: : Halogen substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used.
Major Products
Oxidation products: Sulfoxides and sulfones.
Reduction products: Cleaved thiazole derivatives.
Substitution products: Various halo-derivatives depending on the halogenating agents used.
科学的研究の応用
Chemistry: : The compound is studied for its potential use as an intermediate in organic synthesis, contributing to the development of more complex molecules. Biology and Medicine : Due to its structural attributes, the compound is explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities. Industry : It may be used in the development of new materials with unique properties or as a component in chemical sensors.
類似化合物との比較
Comparing it to compounds with similar structures:
2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide: : The methylthio analog has a similar structure but different physicochemical properties and potentially different biological activities.
N-(4-phenylthiazol-2-yl)-2-phenylacetamide: : This lacks the ethylthio group, which might reduce its reactivity and alter its pharmacological profile.
Uniqueness
The presence of the ethylthio group in 2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide introduces unique steric and electronic effects, influencing its reactivity and interaction with biological molecules.
特性
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-2-23-16-10-8-14(9-11-16)12-18(22)21-19-20-17(13-24-19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFBRFSIEJKHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate](/img/structure/B2791519.png)
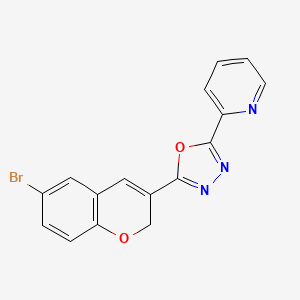

![2,5-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2791524.png)

![(3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2791528.png)
![6-Acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2791529.png)
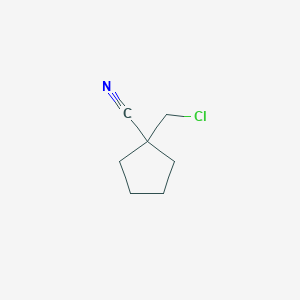

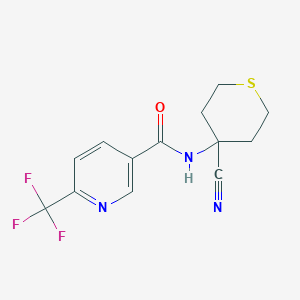
![N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2791535.png)
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2791537.png)
![4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline](/img/structure/B2791539.png)
